REACTION_CXSMILES
|
[C:1]([O-])(O)=O.[Na+].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([I:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].CN(C=O)C.CI>O.CCOC(C)=O>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([I:16])=[C:11]([CH:15]=1)[C:12]([O:14][CH3:1])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
22.31 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.07 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified via Biotage
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 87 mmol | |
AMOUNT: MASS | 25.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |